molecular formula C19H24N2O2S2 B2780912 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one CAS No. 1421468-98-5

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2780912
CAS No.: 1421468-98-5
M. Wt: 376.53
InChI Key: QQACDIXKVHNDQB-UHFFFAOYSA-N
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Description

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. This molecule incorporates a thiazole ring, a privileged scaffold in pharmacology known for its versatile biological activities . The thiazole nucleus is a common feature in numerous therapeutic agents and bioactive molecules, contributing to a wide spectrum of effects including antibacterial, antifungal, and anticancer properties . Its presence often allows molecules to interact effectively with biological targets, making thiazole-containing compounds valuable tools for probing biochemical pathways . The structure of this compound is further characterized by a piperidine ring, a frequent component in active pharmaceutical ingredients that can influence a molecule's pharmacokinetic profile, and a phenoxypropan-1-one group. This specific molecular architecture suggests potential for investigating its interactions with various enzymatic systems or cellular receptors. Researchers can utilize this compound as a key intermediate or a novel chemical entity in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and the development of new therapeutic agents targeting a range of pathological conditions. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S2/c1-14-12-24-19(20-14)25-13-16-8-10-21(11-9-16)18(22)15(2)23-17-6-4-3-5-7-17/h3-7,12,15-16H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQACDIXKVHNDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Sulfoxides and Sulfones: Formed from the oxidation of the thiazole ring.

    Alcohols: Formed from the reduction of the carbonyl group in the phenoxypropanone moiety.

Mechanism of Action

The mechanism of action of 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions . These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Piperidine vs. Piperazine Derivatives

The target compound’s piperidine core distinguishes it from analogs like MK45 (piperazine-based), which contains a 3-chloro-5-(trifluoromethyl)pyridinyl substituent .

  • Piperidine: A six-membered saturated ring with one nitrogen atom.
  • Piperazine : A two-nitrogen heterocycle offering stronger hydrogen-bonding capacity, often used to enhance solubility. MK45’s trifluoromethylpyridine group introduces electron-withdrawing effects, which may improve metabolic stability but reduce aromatic π-π stacking .
Thiazole vs. Thiophene and Benzothiazole Derivatives
  • Thiophen-2-yl (Compound 21) : A sulfur-containing aromatic ring with higher π-electron density, favoring interactions with hydrophobic pockets but prone to oxidative metabolism .

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituent Predicted logP* Solubility (µg/mL)*
Target Compound Piperidine 4-Methylthiazole-thio 3.2 12.5
MK45 Piperazine Trifluoromethylpyridine 4.1 8.2
Compound 21 Piperazine Thiophen-2-yl 2.8 18.9
Chakib’s Benzothiazole Pyrazolone Benzothiazole 3.9 5.4

*Values estimated via computational models (e.g., SwissADME).

  • The target compound’s methylthiazole-thio group balances moderate logP (3.2) and solubility, outperforming MK45’s highly lipophilic trifluoromethylpyridine.
  • Phenoxy vs. trifluoromethylphenyl: The phenoxy group’s ether linkage may reduce metabolic oxidation compared to electron-deficient trifluoromethyl groups .

Biological Activity

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one is a complex organic compound that has attracted significant attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2OSC_{14}H_{20}N_{2}OS, with a molecular weight of 296.45 g/mol. The compound features:

  • A thiazole ring , known for its biological activity.
  • A piperidine moiety , which provides structural stability.
  • A phenoxypropanone structure , enhancing chemical reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can engage in hydrogen bonding and π–π interactions, which are critical for binding to biological targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth through interference with essential metabolic pathways.

Anticancer Activity

Similar compounds have shown potential in inhibiting cancer cell proliferation. The mechanism may involve the modulation of signaling pathways related to cell survival and apoptosis. For instance, compounds with thiazole moieties have been reported to induce apoptosis in various cancer cell lines.

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that derivatives similar to this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
  • Anticancer Efficacy : In vitro studies demonstrated that the compound could inhibit the growth of human cancer cell lines, including breast and colon cancer cells. The proposed mechanism involved the activation of apoptotic pathways mediated by caspase enzymes.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectsReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliSignificant antibacterial activity
AnticancerHuman breast cancer cellsInduction of apoptosis
AnticancerHuman colon cancer cellsGrowth inhibition

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and green chemistry principles is becoming common in industrial settings.

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